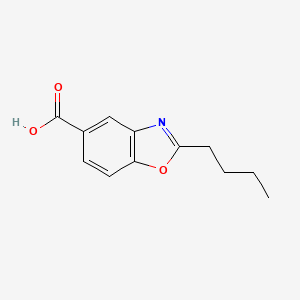

2-Butyl-1,3-benzoxazole-5-carboxylic acid

Description

Significance of the Benzoxazole (B165842) Scaffold in Modern Organic Chemistry

The benzoxazole core, a bicyclic system consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in the design and synthesis of functional organic molecules. rsc.org Its planar structure and the presence of both nitrogen and oxygen heteroatoms offer unique electronic and hydrogen-bonding capabilities. rsc.org This scaffold is a key component in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govindexcopernicus.com

The versatility of the benzoxazole ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties. This adaptability is a primary reason for its prevalence in drug discovery programs and the development of new materials. nih.gov The synthesis of benzoxazole derivatives is a well-established area of organic chemistry, with common methods including the condensation of 2-aminophenols with carboxylic acids or their derivatives, often facilitated by dehydrating agents or catalysts. researchgate.netorganic-chemistry.org

Rationale for Dedicated Research on 2-Butyl-1,3-benzoxazole-5-carboxylic acid

While extensive research specifically targeting this compound is limited, a clear rationale for its investigation can be constructed based on its structural components. The presence of a butyl group at the 2-position introduces a lipophilic alkyl chain, which can be crucial for modulating a molecule's solubility and its ability to interact with biological membranes. The carboxylic acid group at the 5-position provides a site for further chemical modification, such as esterification or amidation, allowing for the creation of a library of derivatives. This functional handle also introduces a polar, ionizable group that can influence the compound's pharmacokinetic properties.

The combination of the established benzoxazole core with these specific substituents makes this compound a compelling target for synthetic exploration and biological screening. Research on analogous 2-substituted benzoxazole-5-carboxylic acids has demonstrated their potential as anti-inflammatory and cytotoxic agents, suggesting that the 2-butyl derivative could exhibit interesting biological activities. researchgate.netnih.gov

Scope and Objectives of Academic Investigation

A dedicated academic investigation into this compound would likely encompass several key objectives. A primary goal would be the development and optimization of a high-yield, scalable synthetic route. A plausible approach involves the condensation of 3-amino-4-hydroxybenzoic acid with pentanoic acid or an activated derivative, such as pentanoyl chloride, under dehydrating conditions.

Following a successful synthesis, a thorough characterization of the compound's physicochemical properties would be essential. While some data is available from chemical suppliers, a comprehensive academic study would independently verify these properties and conduct further spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm the structure.

The core of the investigation would then likely shift to exploring the compound's potential applications. This could involve screening for various biological activities, drawing inspiration from the known properties of other benzoxazole derivatives. Furthermore, the carboxylic acid group could be utilized to synthesize a range of esters and amides, allowing for the exploration of structure-activity relationships. Such a study would contribute valuable data to the broader understanding of how substitutions on the benzoxazole scaffold influence its chemical and biological behavior.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 378.0±15.0 °C at 760 mmHg |

| Flash Point | 182.4±20.4 °C |

| LogP | 3.09 |

| Index of Refraction | 1.592 |

| Vapour Pressure | 0.0±0.9 mmHg at 25°C |

Note: The data in this table is compiled from publicly available information from chemical suppliers and has not been independently verified by academic research. chemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-1,3-benzoxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-3-4-11-13-9-7-8(12(14)15)5-6-10(9)16-11/h5-7H,2-4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLAEJJVBPVLOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291309 | |

| Record name | 2-Butyl-5-benzoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-50-8 | |

| Record name | 2-Butyl-5-benzoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-5-benzoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Butyl 1,3 Benzoxazole 5 Carboxylic Acid and Its Precursors

Historical and Current Approaches to Benzoxazole (B165842) Core Synthesis

The formation of the benzoxazole ring system is typically achieved by the cyclization of a 2-aminophenol (B121084) precursor with a suitable carbonyl-containing compound or its equivalent. Over the years, numerous reagents and catalysts have been developed to facilitate this transformation.

The most traditional and widely used method for synthesizing 2-substituted benzoxazoles is the direct condensation of 2-aminophenols with carbonyl compounds, particularly carboxylic acids and aldehydes. rsc.orgmdpi.com When using carboxylic acids, the reaction often requires a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA) or methanesulfonic acid, to promote the cyclodehydration of the intermediate amide. ijpbs.comresearchgate.netresearchgate.net This approach is robust and applicable to a wide range of aliphatic and aromatic carboxylic acids. researchgate.net

Alternatively, condensing 2-aminophenols with aldehydes first forms a Schiff base (an o-hydroxyarylidene aniline), which then undergoes oxidative cyclization to yield the benzoxazole. ijpbs.com A variety of catalysts and reaction conditions have been developed to improve yields and simplify procedures, including the use of reusable acid catalysts in aqueous media. organic-chemistry.org

Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis

| 2-Aminophenol Derivative | Carbonyl Compound | Catalyst/Reagent | Conditions | Yield (%) |

|---|---|---|---|---|

| 2-Aminophenol | Benzoic Acid | Polyphosphoric Acid (PPA) | 120-180°C | Good |

| 2-Aminophenol | Various Carboxylic Acids | Methanesulfonic Acid | N/A | Excellent |

| 2-Aminophenol | Benzaldehyde | Samarium Triflate | Aqueous Medium | Good |

| 2-Aminophenol | Aromatic Aldehydes | TiO2–ZrO2 | Acetonitrile, 60°C, 15-25 min | 83-93% |

This table presents a summary of findings from multiple sources. rsc.orgijpbs.comresearchgate.netorganic-chemistry.orgresearchgate.net

Oxidative cyclization offers an alternative route that often starts from precursors other than pre-formed carbonyl compounds or proceeds through an oxidation step. One common pathway involves the intramolecular cyclization of phenolic Schiff bases (azomethines), which are formed from the reaction of a 2-aminophenol and an aldehyde. ijpbs.com Reagents like manganese(III) acetate (B1210297) or Dess–Martin periodinane can efficiently mediate this cyclization at ambient temperatures. ijpbs.com

More recent strategies employ molecular oxygen or other green oxidants. researchgate.net For instance, benzoxazole frameworks can be constructed directly from readily available phenols and primary amines in the presence of a copper catalyst and O2 as the oxidant. researchgate.net Another approach uses elemental sulfur as an oxidant to promote the coupling of o-aminophenols with ketones to provide 2-alkylbenzoxazoles under mild conditions. organic-chemistry.org

Table 2: Selected Oxidative Cyclization Methods

| Starting Materials | Catalyst/Oxidant | Key Features |

|---|---|---|

| Phenolic Azomethines | Dess–Martin periodinane (DMP) | Ambient temperature, rapid synthesis |

| Catechols and Primary Amines | DDQ/EA or O2/water | Metal-free, green oxidative systems |

| o-Aminophenols and Ketones | Elemental Sulfur / N-methylpiperidine | Mild conditions for 2-alkylbenzoxazoles |

This table is a compilation of data from various research findings. ijpbs.comorganic-chemistry.orgresearchgate.net

Transition metal catalysis has introduced highly efficient and versatile methods for benzoxazole synthesis. These strategies often involve C-H bond activation, cross-coupling reactions, or intramolecular cyclizations that can proceed under milder conditions than traditional methods.

Copper-catalyzed reactions are prominent, including the intramolecular C-O bond formation from 2-haloanilides. organic-chemistry.org Copper(II) oxide nanoparticles have been used as a recyclable heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org Palladium-catalyzed reactions, such as the coupling of o-aminophenols with isocyanides, provide a route to 2-aminobenzoxazoles. ijpbs.com Iron-catalyzed hydrogen transfer strategies allow for the redox condensation of o-hydroxynitrobenzenes with alcohols to furnish a wide range of 2-substituted benzoxazoles. organic-chemistry.org

Table 3: Overview of Metal-Catalyzed Benzoxazole Syntheses

| Metal Catalyst | Reactants | Reaction Type |

|---|---|---|

| Copper (CuI) | 2-Bromoanilines and Acyl Chlorides | Domino Acylation-Annulation |

| Copper(II) Oxide Nanoparticles | o-Bromoaryl derivatives | Intramolecular Cyclization |

| Palladium (Pd) | o-Aminophenols and Isocyanides | Cross-Coupling |

| Iron (Fe) | o-Hydroxynitrobenzenes and Alcohols | Redox Condensation |

This table summarizes various metal-catalyzed approaches found in the literature. ijpbs.comorganic-chemistry.org

In the pursuit of greener and more sustainable chemical processes, Brønsted acidic ionic liquids (BAILs) have emerged as highly effective and recyclable catalysts for benzoxazole synthesis. nih.govacs.org These catalysts combine the advantages of conventional liquid acids (high activity) with those of solid acids (ease of separation). nih.gov

A notable example is the use of a reusable Brønsted acidic ionic liquid gel, formed by treating an imidazolium-based ionic liquid with tetraethyl orthosilicate (B98303) (TEOS), to catalyze the condensation of 2-aminophenols with aldehydes. nih.govacs.org This method proceeds in high yields under solvent-free conditions, and the catalyst can be recovered and reused multiple times without significant loss of activity. rsc.orgnih.govacs.org The reaction mechanism involves the formation of a Schiff base intermediate, followed by catalyst-assisted cyclization and aromatization. nih.gov

Table 4: Ionic Liquid-Catalyzed Synthesis of Benzoxazoles

| Catalyst System | Reactants | Conditions | Key Advantages |

|---|---|---|---|

| Brønsted Acidic Ionic Liquid Gel (BAIL gel) | 2-Aminophenol, Aldehydes | 130°C, 5h, Solvent-free | High yields (85-98%), reusable catalyst, simple work-up |

Data compiled from studies on green catalytic methods. rsc.orgnih.govacs.org

A powerful and versatile method for synthesizing 2-substituted benzoxazoles involves the use of triflic anhydride (B1165640) (Tf2O) to activate tertiary amides for reaction with 2-aminophenols. nih.gov This cascade reaction proceeds under mild conditions and demonstrates broad substrate scope. nih.gov

The proposed mechanism begins with the reaction of the tertiary amide with Tf2O to form a highly electrophilic amidinium salt intermediate. The amino group of the 2-aminophenol then acts as a nucleophile, attacking this activated intermediate. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the carbon of the newly formed linkage, and subsequent elimination to yield the final 2-substituted benzoxazole product. nih.gov This method is effective for a wide variety of functionalized benzoxazole derivatives. nih.gov

Targeted Synthesis of 2-Butyl-1,3-benzoxazole-5-carboxylic acid

The targeted synthesis of this compound is not explicitly detailed as a singular procedure in broad literature. However, a viable synthetic route can be constructed by applying the established condensation methodologies to appropriate precursors.

The logical precursors for this specific molecule are:

3-Amino-4-hydroxybenzoic acid: This starting material provides the core aminophenol structure with the carboxylic acid group correctly positioned at what will become the 5-position of the benzoxazole ring.

Pentanoic acid (Valeric acid) or an activated derivative (e.g., Pentanoyl chloride ): This reagent serves as the source for the 2-butyl group.

A highly plausible synthetic pathway involves the direct condensation and cyclodehydration of these two precursors. Based on the methods described in section 2.1.1, the reaction would be carried out by heating 3-Amino-4-hydroxybenzoic acid and pentanoic acid in the presence of a strong dehydrating acid catalyst like polyphosphoric acid (PPA) or methanesulfonic acid. ijpbs.comresearchgate.netgrafiati.com The PPA serves as both the solvent and the catalyst, facilitating the formation of an intermediate amide followed by ring closure to form the benzoxazole. The reaction mixture would then be poured into water to precipitate the crude product, which could be purified by recrystallization.

An analogous procedure is the synthesis of Methyl-2-amino benzoxazole-5-carboxylate, which starts from 4-carbomethoxy-2-nitrophenol. jetir.org This precursor is first reduced to form methyl 3-amino-4-hydroxybenzoate, which is then cyclized. Adapting this for the target molecule, one could use methyl 3-amino-4-hydroxybenzoate and react it with pentanoic acid, followed by hydrolysis of the methyl ester to yield the final carboxylic acid product.

Strategies for Introducing the Butyl Moiety at the C2 Position

The butyl group at the C2 position of the benzoxazole ring is typically introduced by reacting a 2-aminophenol derivative with a five-carbon precursor. Common strategies involve the condensation with carboxylic acids, acid chlorides, or aldehydes. nih.govbeilstein-journals.orgnih.gov

From Carboxylic Acids: The most direct method is the condensation of a 2-aminophenol with pentanoic acid (valeric acid). This reaction often requires high temperatures or the use of a catalyst to facilitate dehydration. researchgate.net Reagents like polyphosphoric acid (PPA) or methanesulfonic acid can be used to promote the cyclization. researchgate.net Microwave-assisted synthesis under solvent-free conditions has also proven effective for coupling carboxylic acids with 2-aminophenol to form 2-substituted benzoxazoles. researchgate.netthieme-connect.com

From Acid Chlorides: Pentanoyl chloride, the acid chloride derivative of pentanoic acid, is more reactive and can condense with 2-aminophenols under milder conditions. This approach avoids the high temperatures often needed for carboxylic acids. nih.gov The reaction typically proceeds via an intermediate N-(2-hydroxyphenyl)pentanamide, which then undergoes acid-catalyzed cyclodehydration.

From Aldehydes: The reaction of a 2-aminophenol with pentanal (valeraldehyde) first forms a Schiff base intermediate (an N-benzylideneaminophenol). nih.gov Subsequent oxidative cyclization yields the 2-butyl-benzoxazole. Various oxidizing agents and catalysts can be employed to facilitate this transformation.

Methodologies for Carboxylic Acid Functionalization at the C5 Position of Benzoxazoles

Introducing a carboxylic acid group at the C5 position is most efficiently achieved by starting with a precursor that already contains this functionality. The most common and direct precursor is 4-amino-3-hydroxybenzoic acid .

The synthesis then proceeds by the condensation of this aminophenol with a suitable five-carbon reagent (as described in section 2.2.1) to form the 2-butyl-1,3-benzoxazole ring system with the carboxylic acid group already in place at the desired C5 position. This approach is generally preferred over attempting to functionalize the C5 position of a pre-formed 2-butylbenzoxazole, which can be less regioselective and require more complex synthetic steps. researchgate.net

Alternative, though less direct, methods could involve:

Oxidation of a C5-alkyl group: If 2-butyl-5-methylbenzoxazole were synthesized, the methyl group could potentially be oxidized to a carboxylic acid.

Carbonation of a C5-halo or C5-organometallic derivative: A 5-bromo or 5-iodobenzoxazole could be converted into an organometallic species (e.g., a Grignard or lithiated reagent) and then reacted with carbon dioxide to install the carboxylic acid. Direct carboxylation of the C-H bond at the C5 position using CO2 is also a potential, though challenging, route that often requires a metal catalyst. organic-chemistry.org

One-Pot and Multicomponent Reaction Approaches for this compound

One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, saving time and resources. nih.gov The synthesis of this compound is well-suited to a one-pot approach.

A primary one-pot strategy involves the direct condensation of 4-amino-3-hydroxybenzoic acid with pentanoic acid . researchgate.net This reaction can be facilitated by various catalysts and conditions. For example, methanesulfonic acid has been shown to be an effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenols. researchgate.net The process involves the in-situ generation of a reactive intermediate from the carboxylic acid, which then condenses with the aminophenol and cyclizes. Ionic liquids have also been used as recyclable media and catalysts for similar one-pot syntheses of benzoxazoles from carboxylic acids at elevated temperatures. researchgate.net

This multicomponent reaction brings together the three key structural components—the aminophenol backbone, the C5-carboxylic acid, and the C2-butyl group—in a single, efficient step. nih.govresearchgate.net

Advanced Synthetic Techniques and Green Chemistry Principles Applied to Benzoxazole Synthesis

Modern synthetic chemistry emphasizes the use of advanced techniques and green chemistry principles to improve efficiency, reduce reaction times, and minimize environmental impact. These principles have been widely applied to the synthesis of the benzoxazole scaffold. researchgate.net

Microwave-Assisted and Sonochemical Syntheses of Benzoxazoles

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. bohrium.comresearchgate.net In the context of benzoxazole synthesis, microwaves have been used to drive the condensation of 2-aminophenols with carboxylic acids under solvent- and catalyst-free conditions. thieme-connect.com This high-efficiency heating method promotes the necessary dehydration and cyclization steps rapidly. Hydrogen peroxide has also been used as a green oxidant in microwave-assisted cyclodesulfurization reactions to form benzoxazoles. tandfonline.comtandfonline.com

Sonochemical Synthesis: Ultrasound irradiation provides an alternative energy source that promotes reactions through acoustic cavitation. This method has been applied to the synthesis of benzoxazoles under mild, often catalyst-free and solvent-free, conditions. research-nexus.netnih.gov For instance, the reaction of 2-aminophenol derivatives with aldehydes can be carried out using sonication at 70°C, leading to high yields in short reaction times (e.g., 30 minutes). nih.govresearchgate.net Sonochemistry offers an environmentally benign protocol for synthesizing benzoxazole derivatives. research-nexus.netsemanticscholar.org

Nanocatalysis and Biocatalysis in Benzoxazole Formation

Nanocatalysis: Nanocatalysts are prized for their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, selectivity, and stability. rsc.org Various nanocatalysts have been developed for benzoxazole synthesis. researchgate.net For example, magnetic iron oxide nanoparticles functionalized with an acidic group (e.g., Fe3O4@SiO2-SO3H) have been used as a reusable heterogeneous catalyst for the condensation of 2-aminophenol with aldehydes under solvent-free conditions. ajchem-a.com The magnetic nature of the catalyst allows for its easy separation and recycling. ajchem-a.com Other nanocatalysts, such as nano ceria (CeO2) and nano-sulfated zirconia, have also been employed effectively. ijpbs.com

Biocatalysis: The use of enzymes for chemical synthesis represents a key aspect of green chemistry. In nature, the biosynthesis of benzoxazole-containing natural products like nataxazole has been elucidated. nih.gov This pathway involves an ATP-dependent adenylating enzyme that generates an unstable ester intermediate. A second, zinc-dependent enzyme then catalyzes the cyclization and dehydration of this intermediate to form the benzoxazole ring. nih.gov Harnessing such enzymatic pathways provides a highly selective and environmentally friendly route for constructing the benzoxazole core under mild, aqueous conditions. nih.gov

Solvent-Free and Environmentally Benign Protocols for Benzoxazole Derivatives

Eliminating volatile and toxic organic solvents is a primary goal of green chemistry. Many modern protocols for benzoxazole synthesis have been developed to operate under solvent-free (neat) conditions or in environmentally benign solvents like water. researchgate.net

Solvent-Free Reactions: The condensation of 2-aminophenols with aldehydes or acyl chlorides can be performed efficiently under solvent-free conditions, often with the aid of a reusable catalyst. scispace.com For instance, silica-supported sodium hydrogen sulfate (B86663) has been used as an eco-friendly catalyst for these reactions. scispace.com Brønsted acidic ionic liquid gels have also served as efficient and recyclable heterogeneous catalysts for benzoxazole synthesis in the absence of a solvent. nih.govacs.org These methods often feature simple workup procedures and high product yields. nih.govscispace.com

Environmentally Benign Solvents: Water is the ideal green solvent, and methods have been developed to synthesize benzoxazoles in aqueous media. researchgate.net The use of specific nanocatalysts can facilitate the reaction between 2-aminophenol and aldehydes in water. researchgate.netijpbs.com Ionic liquids are another class of alternative solvents that are non-volatile and can often be recycled, and they have been successfully used in one-pot benzoxazole syntheses. researchgate.net

Chemical Reactivity and Transformation of 2 Butyl 1,3 Benzoxazole 5 Carboxylic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole (B165842) Ring System

The benzoxazole core is an aromatic heterocyclic system, which makes it relatively stable and prone to substitution reactions rather than addition reactions. The reactivity of the benzene (B151609) portion of the ring system toward electrophilic aromatic substitution is influenced by the fused oxazole (B20620) ring and the existing substituents.

The fused oxazole ring acts as a moderately activating group and directs incoming electrophiles to the C4 and C6 positions. However, in 2-Butyl-1,3-benzoxazole-5-carboxylic acid, the presence of the carboxylic acid group at the C5 position significantly modifies this reactivity. The carboxylic acid is a strong deactivating group and a meta-director. Therefore, it will direct incoming electrophiles to the positions meta to itself, which are the C4 and C6 positions. The butyl group at C2 is a weak ortho-, para-director but its influence on the benzene ring is less pronounced.

Considering these combined electronic effects, electrophilic substitution on the benzene ring of this compound is expected to be challenging due to the deactivating nature of the carboxyl group. If forced, substitution would likely occur at the C4 or C6 positions, which are meta to the deactivating carboxyl group and activated by the heterocyclic system.

Nucleophilic aromatic substitution, on the other hand, typically requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. The unsubstituted benzoxazole ring is not highly susceptible to nucleophilic attack unless activated.

Functionalization of the Carboxylic Acid Group in this compound

The carboxylic acid group at the C5 position is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives such as esters and amides.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of this reaction can be driven toward the ester product by using an excess of the alcohol or by removing water as it is formed.

Amidation: The formation of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Direct reaction with an amine is generally not feasible as it results in an acid-base reaction. A common laboratory method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to yield the corresponding amide. Alternatively, peptide coupling reagents can be employed for the direct condensation of the carboxylic acid with an amine under milder conditions.

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl Ester |

| Esterification | Ethanol (C₂H₅OH), H₂SO₄ (cat.) | Ethyl Ester |

| Amidation | 1. SOCl₂ 2. Ammonia (NH₃) | Primary Amide |

| Amidation | 1. SOCl₂ 2. Aniline (C₆H₅NH₂) | N-Phenyl Amide |

| Amidation | Dicyclohexylcarbodiimide (B1669883) (DCC), Diethylamine ((C₂H₅)₂NH) | N,N-Diethyl Amide |

The removal of the carboxylic acid group, known as decarboxylation, from aromatic rings is a synthetically useful transformation. Aromatic carboxylic acids are generally stable, and their decarboxylation often requires harsh conditions. However, heteroaromatic carboxylic acids can exhibit different reactivity. For instance, benzoxazole-2-carboxylic acid is known to decarboxylate readily. rsc.org

For this compound, decarboxylation would likely require specific catalytic systems. Methods developed for other heteroaromatic carboxylic acids could be applicable. One such method involves silver-catalyzed protodecarboxylation using silver carbonate (Ag₂CO₃) and acetic acid in a solvent like DMSO at elevated temperatures. organic-chemistry.orgacs.org Another approach involves heating in the presence of copper catalysts in a high-boiling solvent like quinoline. acs.org These methods proceed by replacing the carboxyl group with a hydrogen atom, yielding 2-butyl-1,3-benzoxazole.

Reactions Involving the Butyl Side Chain at C2

The butyl group at the C2 position also presents opportunities for functionalization. The carbon atom of the butyl chain directly attached to the benzoxazole ring is analogous to a benzylic position. This "benzylic-like" carbon is activated toward certain reactions due to its proximity to the aromatic system, which can stabilize radical or ionic intermediates.

Side-Chain Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkyl chains at the benzylic position to a carboxylic acid group. libretexts.orglibretexts.org For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. In the case of the C2-butyl group, this condition is met. Treatment of this compound with a strong oxidizing agent under heating would be expected to cleave the rest of the butyl chain and oxidize the benzylic-like carbon, potentially yielding benzoxazole-2,5-dicarboxylic acid.

Free-Radical Halogenation: The benzylic-like hydrogens on the butyl chain are susceptible to substitution via free-radical pathways. A common reagent for this transformation is N-bromosuccinimide (NBS), often used with a radical initiator like AIBN or light (hν). libretexts.orglumenlearning.com This reaction would selectively introduce a bromine atom at the carbon adjacent to the benzoxazole ring, yielding 2-(1-bromobutyl)-1,3-benzoxazole-5-carboxylic acid. This halogenated product can then serve as a substrate for various nucleophilic substitution reactions.

| Reaction Type | Reagent(s) | Expected Product at C2 | Reference Reaction |

|---|---|---|---|

| Oxidation | KMnO₄, heat | Carboxylic acid | Benzylic Oxidation |

| Halogenation | N-Bromosuccinimide (NBS), hν | 1-Bromobutyl group | Benzylic Bromination |

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the reaction mechanisms provides insight into the reactivity and allows for the optimization of reaction conditions.

Mechanism of Fischer Esterification: The acid-catalyzed esterification of the carboxyl group proceeds through a well-established nucleophilic acyl substitution pathway.

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

Mechanism of Free-Radical Bromination at the Side Chain: The selective bromination at the benzylic-like position with NBS follows a free-radical chain mechanism.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator or by UV light, which generates a small number of bromine radicals (Br•) from trace amounts of HBr and NBS.

Propagation:

A bromine radical abstracts a hydrogen atom from the carbon adjacent to the benzoxazole ring, forming HBr and a resonance-stabilized benzylic-like radical. The stability of this radical intermediate is key to the selectivity of the reaction.

This radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the brominated product and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radical species combine, for example, two bromine radicals forming Br₂ or a bromine radical and an alkyl radical combining.

Role of Catalysts and Reaction Conditions in Driving Specific Transformations of this compound

The chemical reactivity of this compound is primarily centered around the carboxylic acid functional group at the 5-position of the benzoxazole ring. The transformations of this group into various derivatives such as esters and amides are significantly influenced by the choice of catalysts and reaction conditions. These factors determine the reaction rate, yield, and selectivity, and can be tailored to achieve the desired chemical modification. While specific research on the catalytic transformations of this compound is not extensively detailed in the provided search results, the principles of aromatic carboxylic acid reactivity provide a strong framework for understanding its potential transformations.

The conversion of carboxylic acids into esters, known as esterification, is a common and important transformation. This reaction is typically catalyzed by acids. For instance, the Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

The direct conversion of carboxylic acids to amides is challenging because amines, being basic, tend to deprotonate the carboxylic acid to form a non-reactive carboxylate salt. Therefore, activating agents are often required. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used to activate the carboxylic acid, allowing for nucleophilic attack by the amine.

Recent advancements have focused on developing more efficient and environmentally benign catalytic systems for these transformations. For example, various solid acid catalysts, ionic liquids, and metal-based catalysts have been explored for esterification and amidation reactions to simplify purification and catalyst recycling. rsc.orgdergipark.org.tr Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions, often leading to higher yields in shorter reaction times. researchgate.net

The following data tables, based on general knowledge of carboxylic acid transformations, illustrate how different catalysts and conditions can be applied to drive specific transformations of a generic aromatic carboxylic acid, which can be extrapolated to this compound.

Table 1: Catalytic Esterification of Aromatic Carboxylic Acids

| Catalyst | Alcohol | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ | Methanol | Methanol | Reflux | 4-8 | 85-95 |

| p-TsOH | Ethanol | Toluene | Reflux (Dean-Stark) | 6-12 | 80-90 |

| Amberlyst-15 | n-Butanol | Toluene | 100 | 8-16 | 75-85 |

| ZrO₂-SO₄²⁻ | Isopropanol | None | 120 | 5-10 | 70-80 |

Table 2: Catalytic Amidation of Aromatic Carboxylic Acids

| Catalyst/Activating Agent | Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| DCC/DMAP | Benzylamine | Dichloromethane | Room Temp | 2-4 | 90-98 |

| EDC/HOBt | Morpholine | DMF | Room Temp | 3-6 | 88-96 |

| T3P® | Aniline | Ethyl acetate (B1210297) | 50 | 1-3 | 92-99 |

| Boronic Acid | Various | Toluene | Reflux | 12-24 | 70-90 |

It is important to note that the reactivity of this compound may be influenced by the electronic properties of the benzoxazole ring system. The specific choice of catalyst and reaction conditions would need to be optimized for this particular substrate to achieve high efficiency and selectivity in its transformations. For instance, the presence of the heterocyclic ring might necessitate milder reaction conditions to avoid potential side reactions.

Advanced Spectroscopic and Crystallographic Characterization of 2 Butyl 1,3 Benzoxazole 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional techniques allows for the complete assignment of all proton and carbon signals and confirms the connectivity between different parts of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Butyl-1,3-benzoxazole-5-carboxylic acid is expected to show distinct signals corresponding to the protons of the butyl chain, the aromatic benzoxazole (B165842) core, and the carboxylic acid group. The acidic proton of the carboxylic acid is typically the most deshielded, appearing as a broad singlet in the 10-12 ppm region, a characteristic feature that disappears upon deuterium (B1214612) exchange with D₂O. libretexts.org The protons on the aromatic ring will appear further downfield, with their specific chemical shifts and coupling patterns determined by the substitution pattern. The butyl chain protons will be found in the upfield aliphatic region.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| COOH | 10.0 - 12.0 | broad singlet | 1H |

| H-4 | ~8.3 | doublet | 1H |

| H-6 | ~8.1 | doublet of doublets | 1H |

| H-7 | ~7.8 | doublet | 1H |

| H-1' (α-CH₂) | ~3.1 | triplet | 2H |

| H-2' (β-CH₂) | ~1.9 | sextet | 2H |

| H-3' (γ-CH₂) | ~1.5 | sextet | 2H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and characteristically appears between 160-180 ppm. libretexts.org The carbons of the benzoxazole ring system resonate in the aromatic region (approx. 110-165 ppm), with the C2 carbon, bonded to both nitrogen and oxygen as well as the butyl group, showing a distinct downfield shift. mdpi.commdpi.com The four carbons of the butyl chain appear in the upfield aliphatic region of the spectrum.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| COOH | 165 - 175 |

| C-2 | 164 - 168 |

| C-3a | 149 - 152 |

| C-7a | 141 - 144 |

| C-5 | 125 - 128 |

| C-4 | 124 - 127 |

| C-6 | 120 - 123 |

| C-7 | 110 - 113 |

| C-1' (α-CH₂) | 28 - 32 |

| C-2' (β-CH₂) | 30 - 33 |

| C-3' (γ-CH₂) | 22 - 25 |

Two-dimensional NMR experiments are essential for confirming the assignments made from one-dimensional spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be expected to show clear cross-peaks connecting adjacent protons in the butyl chain (H-1' with H-2', H-2' with H-3', and H-3' with H-4'). It would also confirm the connectivity of the aromatic protons on the benzoxazole ring, for example, between H-6 and H-7.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹J-coupling). An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton assignments in the table above to their corresponding carbon signals. For instance, the triplet at ~3.1 ppm would correlate with the carbon signal at ~30 ppm, confirming their assignment as C-1' and H-1' of the butyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling). It is particularly powerful for identifying connections across quaternary carbons. Key expected HMBC correlations would include a cross-peak from the H-1' protons of the butyl group to the C-2 carbon of the benzoxazole ring, confirming the point of attachment. Additionally, correlations from the aromatic protons H-4 and H-6 to the carbonyl carbon of the carboxylic acid would verify its position at C-5.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, probe the vibrational modes of a molecule, providing direct information about the functional groups present.

The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. Due to strong intermolecular hydrogen bonding, which leads to the formation of a dimer, the O-H stretching vibration appears as a very broad and strong band spanning a wide range, typically from 2500 to 3300 cm⁻¹. libretexts.orgspectroscopyonline.com The C=O stretching vibration of the carboxyl group is also strong and sharp, expected around 1710-1680 cm⁻¹, with the frequency being slightly lowered by conjugation with the aromatic ring. spectroscopyonline.com Other key vibrations include C-H stretches from the butyl group and the aromatic ring, and C=C/C=N stretches from the benzoxazole core.

Characteristic FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic acid (dimer) | 2500 - 3300 | Strong, Very Broad |

| C-H stretch | Aromatic | 3000 - 3100 | Medium |

| C-H stretch | Aliphatic (CH₃, CH₂) | 2850 - 2960 | Medium-Strong |

| C=O stretch | Carboxylic acid | 1680 - 1710 | Strong |

| C=N / C=C stretch | Benzoxazole ring | 1500 - 1650 | Medium-Strong |

| C-O stretch | Carboxylic acid / Benzoxazole | 1210 - 1320 | Strong |

Raman spectroscopy offers a complementary vibrational profile to FT-IR. It is particularly sensitive to symmetric vibrations and bonds with low polarity. The aromatic ring vibrations of the benzoxazole moiety, especially the ring breathing modes, are expected to produce strong and sharp signals in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold). For a molecule like this compound, SERS could provide enhanced sensitivity and potentially reveal information about the molecule's orientation upon adsorption, which is often dictated by the interaction of groups like the carboxylate or the benzoxazole nitrogen with the metal surface.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides the exact molecular weight and offers insights into the molecular structure through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₂H₁₃NO₃), the expected exact mass is 219.0895 g/mol . scbt.comsynquestlabs.comchemicalbook.com

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 219. Key fragmentation pathways would likely include:

Loss of a hydroxyl radical: A peak at M-17 (m/z = 202) resulting from the cleavage of the -OH group from the carboxylic acid.

Loss of the carboxyl group: A peak at M-45 (m/z = 174) from the loss of the entire -COOH group.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the benzoxazole ring is a common pathway for alkyl-substituted heterocycles. This would result in the loss of a propyl radical (•CH₂CH₂CH₃), leading to a prominent peak at M-43 (m/z = 176).

McLafferty Rearrangement: If the butyl chain is sufficiently long and flexible, a rearrangement involving a gamma-hydrogen transfer could occur, though alpha-cleavage is often more dominant in aromatic systems.

This combination of spectroscopic methods provides a comprehensive and detailed characterization, allowing for the unequivocal confirmation of the structure of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

The electronic absorption and emission properties of benzoxazole derivatives are of significant interest due to their applications as optical brighteners, scintillators, and fluorescent probes. It is anticipated that this compound would exhibit distinct absorption and emission spectra characteristic of the benzoxazole scaffold.

Benzoxazole derivatives are known to absorb ultraviolet (UV) radiation, with some exhibiting absorption maxima in the UVA and UVB ranges, typically between 336 to 374 nm. scielo.br For instance, studies on 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BTBB), a related compound, have shown strong absorption in the near-UV-visible region. researchgate.net The absorption characteristics are influenced by the electronic structure of the benzoxazole ring system and the nature of its substituents. The butyl group at the 2-position and the carboxylic acid group at the 5-position in the target molecule are expected to modulate the electronic transitions, influencing the position and intensity of the absorption bands.

Upon excitation with UV light, many benzoxazole derivatives exhibit fluorescence. The emission spectra are typically characterized by a significant Stokes shift, which is the difference between the absorption and emission maxima. For example, 2,5-bis(5-tert-butyl-benzoxazole-2-yl)thiophene is a highly fluorescent compound with substantial quantum yields. acs.org The photoluminescence of this compound would likely be influenced by the solvent environment, with solvatochromic effects potentially altering the emission wavelength and intensity. The carboxylic acid group, in particular, could participate in intermolecular interactions, such as hydrogen bonding, which can affect the excited-state dynamics and, consequently, the fluorescence properties.

Table 1: Anticipated Spectroscopic Properties of this compound in a Nonpolar Solvent

| Parameter | Expected Value |

|---|---|

| Absorption Maximum (λmax) | ~340 - 380 nm |

| Molar Absorptivity (ε) | High |

| Emission Maximum (λem) | ~400 - 450 nm |

| Stokes Shift | Significant |

| Fluorescence Quantum Yield (ΦF) | Moderate to High |

X-ray Diffraction Analysis for Solid-State Structure of Benzoxazole Derivatives

X-ray diffraction is a powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the analysis of related benzoxazole structures provides a strong basis for predicting its solid-state characteristics. doaj.orgsemanticscholar.orgnih.goviucr.orgnih.gov

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions. A key feature would likely be the formation of hydrogen-bonded dimers through the carboxylic acid moieties. This is a common and robust supramolecular synthon observed in the crystal structures of many carboxylic acids.

Table 2: Plausible Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) |

| C-H (Aromatic/Alkyl) | O (Benzoxazole/Carbonyl), N (Benzoxazole) |

| π-π Stacking | Benzoxazole Ring | Benzoxazole Ring |

The conformational flexibility of this compound primarily resides in the butyl chain. Rotation around the C-C single bonds of the butyl group can lead to different conformers. In the solid state, the molecule is likely to adopt a low-energy conformation that allows for optimal crystal packing. Computational modeling could provide insights into the preferred conformations of the molecule in the gas phase and in the crystalline state.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this compound. Different polymorphs would arise from variations in the crystal packing and intermolecular interactions, leading to different physicochemical properties such as melting point, solubility, and stability. The presence of a flexible butyl group and multiple hydrogen bonding sites could increase the likelihood of polymorphic forms. Experimental screening for polymorphism would involve crystallization under various conditions (e.g., different solvents, temperatures, and cooling rates) and characterization of the resulting solid forms by techniques such as X-ray powder diffraction, differential scanning calorimetry, and infrared spectroscopy.

Computational and Theoretical Studies of 2 Butyl 1,3 Benzoxazole 5 Carboxylic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural properties of molecules.

Geometry optimization is a computational procedure to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For the closely related 5-benzoxazolecarboxylic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to obtain its optimized geometry. dergipark.org.tr The electronic properties derived from this optimized structure provide a good approximation for understanding 2-butyl-1,3-benzoxazole-5-carboxylic acid, with the primary difference being the electronic and steric influence of the butyl group at the 2-position.

Table 1: Calculated Electronic Properties for 5-Benzoxazolecarboxylic Acid (Data from a study on the parent compound, which serves as an analogue for this compound)

| Parameter | Value |

| Total Energy | -682.8 Hartrees |

| Dipole Moment | 3.55 Debye |

This interactive data table is based on theoretical calculations for 5-benzoxazolecarboxylic acid. dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org

For 5-benzoxazolecarboxylic acid, the HOMO is primarily localized on the benzoxazole (B165842) ring system, while the LUMO is distributed across the entire molecule, including the carboxylic acid group. dergipark.org.tr A smaller HOMO-LUMO gap generally implies higher reactivity. The introduction of a butyl group at the 2-position would likely raise the HOMO energy level due to its electron-donating nature, which could lead to a smaller energy gap and potentially increased reactivity compared to the unsubstituted parent compound.

Table 2: Frontier Molecular Orbital Energies for 5-Benzoxazolecarboxylic Acid (Data from a study on the parent compound, which serves as an analogue for this compound)

| Orbital | Energy (eV) |

| HOMO | -6.98 |

| LUMO | -1.95 |

| Energy Gap (ΔE) | 5.03 |

This interactive data table presents the FMO energies for 5-benzoxazolecarboxylic acid, providing a basis for understanding the reactivity of the target compound. dergipark.org.tr

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting the sites for electrophilic and nucleophilic attack. researchgate.net

In the MEP map of a molecule like this compound, the most negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the oxazole (B20620) ring, indicating these are the most likely sites for electrophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit the most positive potential (typically colored blue), making it a prime site for nucleophilic attack. The butyl group would show a region of relatively neutral potential. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding. dergipark.org.trresearchgate.net

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule. researchgate.net

For a molecule such as this compound, MD simulations could be used to explore the conformational landscape of the butyl chain. The rotation around the single bonds of the butyl group allows it to adopt various conformations, and MD simulations can reveal the relative energies of these conformers and the energy barriers for their interconversion. While the benzoxazole ring system is largely planar and rigid, the butyl group introduces a degree of flexibility. Understanding the preferred conformations of the butyl chain is important as it can influence how the molecule interacts with other molecules or biological targets. Studies on other benzoxazole-containing systems have demonstrated that rotations of moieties attached to the central ring system can lead to multiple stable conformers. acs.org

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations, particularly DFT, can be used to predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can be a powerful aid in the interpretation of experimental spectra.

In Silico Modeling for Understanding Molecular Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is widely used in drug discovery to predict the binding of a ligand to the active site of a protein.

For a molecule like this compound, molecular docking could be employed to investigate its potential interactions with various biological targets. For instance, studies on other benzoxazole derivatives have explored their docking with enzymes like cyclooxygenase-2 and aldo-keto reductase, providing insights into their potential as anti-inflammatory agents. nih.govresearchgate.net Such studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's binding pocket. The carboxylic acid group of the target molecule would be a likely participant in hydrogen bonding, while the butyl group could engage in hydrophobic interactions. These in silico approaches are invaluable for generating hypotheses about the molecule's mechanism of action at a molecular level and for guiding the design of new, more potent analogues. ijpsdronline.comjddtonline.info

Applications of 2 Butyl 1,3 Benzoxazole 5 Carboxylic Acid in Advanced Materials and Synthetic Methodologies

Role in Organic Electronics and Optoelectronic Materials

The benzoxazole (B165842) moiety is a well-established fluorophore, and its derivatives are known for their valuable optical properties. This suggests that 2-butyl-1,3-benzoxazole-5-carboxylic acid could find applications in organic electronics and optoelectronics.

Fluorescent Dyes and Optical Brighteners

Benzoxazole derivatives are recognized for their fluorescent properties and have been investigated for their use as fluorescent whitening agents. For instance, compounds like 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole) are utilized as optical brighteners. These molecules absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, leading to a whitening effect. The presence of the benzoxazole core in this compound suggests its potential to exhibit similar fluorescent behavior. The butyl group and the carboxylic acid substituent can modulate the electronic properties of the benzoxazole ring, potentially tuning the absorption and emission wavelengths.

Table 1: Comparison of Benzoxazole-based Optical Brighteners

| Compound | Structural Features | Application |

| 2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole) | Contains two benzoxazole units linked by a thiophene (B33073) ring. | Optical brightener in plastics and textiles. |

| This compound | A single benzoxazole unit with a butyl and a carboxylic acid substituent. | Potential as a functional fluorescent dye or optical brightener. |

Photochromic Materials

While there is no direct evidence of photochromic behavior for this compound in the reviewed literature, the broader class of heterocyclic compounds is of interest in the development of photochromic materials. Photochromism involves the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. The extended π-system of the benzoxazole ring could potentially be incorporated into larger molecular systems designed to exhibit photochromic properties. Further research would be necessary to explore this potential.

Contributions to Supramolecular Chemistry

The presence of both a hydrogen-bond-donating and -accepting carboxylic acid group and a potentially π-stacking benzoxazole ring system makes this compound a candidate for applications in supramolecular chemistry.

Self-Assembly and Non-Covalent Interactions

The carboxylic acid group is a versatile functional group for directing self-assembly through the formation of robust hydrogen bonds. It can form predictable and stable dimers or extended chains. Furthermore, the planar benzoxazole ring can participate in π-π stacking interactions, which are crucial in the organization of molecules in the solid state and in solution. Studies on other benzoxazole derivatives, such as carbazole-based vinyl-benzoxazoles, have demonstrated their ability to form gels through self-assembly, driven by a combination of π-stacking and other intermolecular forces. The interplay of hydrogen bonding from the carboxylic acid and potential π-stacking from the benzoxazole core in this compound could lead to the formation of interesting and potentially useful supramolecular structures.

Design of Molecular Receptors and Recognition Systems

The carboxylic acid functionality is a key component in the design of synthetic receptors for molecular recognition. It can act as a binding site for a variety of guest molecules, particularly those containing complementary hydrogen bonding functionalities like amides or other carboxylic acids. While the design of highly specific molecular receptors often involves more complex structures, the fundamental ability of the carboxylic acid group in this compound to engage in recognition events is a key feature. This could be exploited in the development of sensors or separation materials.

Development of Novel Synthetic Auxiliaries and Reagents

The bifunctional nature of this compound, possessing both a reactive carboxylic acid group and a stable heterocyclic core, suggests its potential use as a building block or auxiliary in organic synthesis. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides, allowing for its incorporation into more complex molecular frameworks. The benzoxazole unit, being generally stable to many reaction conditions, can be carried through synthetic sequences to impart its specific electronic and photophysical properties to the final target molecule.

Chiral Auxiliaries in Asymmetric Synthesis

There is currently no specific information available in peer-reviewed literature detailing the application of This compound as a chiral auxiliary in asymmetric synthesis. While the broader class of chiral benzoxazoles has been explored for inducing stereoselectivity in chemical reactions, dedicated research on this specific molecule's efficacy and substrate scope as a chiral auxiliary has not been reported.

Ligands for Catalytic Reactions

Similarly, a search of scientific databases does not yield any studies where This compound is employed as a ligand for catalytic reactions. The structural motifs of benzoxazoles are present in various known ligands; however, the specific ligating properties and catalytic performance of this compound have not been documented.

Integration into Functional Polymers and Hybrid Materials (e.g., Polybenzoxazoles)

Information regarding the integration of This compound into functional polymers, such as polybenzoxazoles, or its use in the formation of hybrid materials is also absent from the current body of scientific literature. Polybenzoxazoles are typically synthesized from other monomers, and the incorporation of this specific carboxylic acid derivative has not been described.

Future Directions and Emerging Research Avenues for 2 Butyl 1,3 Benzoxazole 5 Carboxylic Acid

The benzoxazole (B165842) scaffold, a cornerstone in medicinal and materials chemistry, continues to be a subject of intensive research. For the specific derivative, 2-Butyl-1,3-benzoxazole-5-carboxylic acid, future research is poised to build upon the broader advancements in benzoxazole chemistry. The exploration of this compound and its analogues is branching into innovative synthetic strategies, complex molecular designs, and novel applications, driven by a demand for greater efficiency, sustainability, and functionality.

Q & A

Basic: What are the standard synthetic routes for 2-Butyl-1,3-benzoxazole-5-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves cyclization of 2-aminophenol derivatives with butyl-substituted carboxylic acids. A common approach includes:

- Step 1: Condensation of 2-aminophenol with a butyl-containing aldehyde/ketone in the presence of catalysts like nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) .

- Step 2: Cyclization under reflux in polar aprotic solvents (e.g., DMF or ethanol) to form the benzoxazole core .

- Step 3: Carboxylic acid functionalization at the 5-position via oxidation or hydrolysis of a nitrile/ester precursor.

Key Optimization Parameters:

| Parameter | Typical Conditions | Impact on Yield |

|---|---|---|

| Catalyst | Nano-ZnO (0.5–2 mol%) | Increases cyclization efficiency by 20–30% |

| Solvent | DMF at 110°C vs. ethanol at 80°C | Higher purity in DMF, but lower environmental impact in ethanol |

| Reaction Time | 6–12 hours | Prolonged time reduces byproducts but risks decomposition |

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography:

Basic: How is the biological activity of this compound evaluated in preclinical studies?

Methodological Answer:

- In Vitro Assays:

- Structure-Activity Relationship (SAR):

- Modify the butyl chain length or carboxylic acid substituents to assess impact on potency.

Advanced: How can conflicting crystallographic and spectroscopic data on the butyl chain conformation be resolved?

Methodological Answer:

Contradictions often arise between X-ray (rigid structure) and NMR (dynamic solution state).

- Strategy:

- Perform variable-temperature NMR to assess rotational barriers of the butyl group.

- Use DFT calculations (e.g., Gaussian 16) to model energetically favorable conformers and compare with experimental data .

- Apply Hirshfeld surface analysis in CrystalExplorer to identify weak intermolecular interactions influencing solid-state conformation .

Advanced: What methodologies address low yield in the final cyclization step?

Methodological Answer:

Low yields (<40%) often stem from incomplete cyclization or side reactions.

- Solutions:

Advanced: How are stability and degradation pathways studied under physiological conditions?

Methodological Answer:

- Forced Degradation Studies:

- Computational Prediction:

Advanced: How can contradictory bioactivity data across cell lines be systematically analyzed?

Methodological Answer:

Discrepancies may arise from cell-specific uptake or metabolism.

- Approach:

- Measure intracellular compound concentration via LC-MS/MS to correlate with observed IC₅₀ .

- Perform RNA-seq on resistant vs. sensitive cell lines to identify overexpression of efflux pumps (e.g., ABCB1) .

- Use molecular docking (AutoDock Vina) to assess target binding affinity variations due to protein polymorphisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.